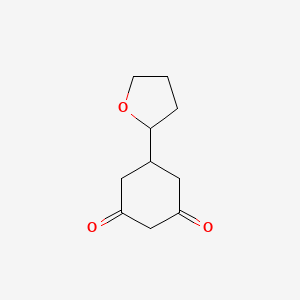
4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core, followed by further functionalization to introduce the imino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as HIV-1 integrase, which is crucial for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups.
2-Hydroxy-4-imino-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but has a hydroxyl group instead of an imino group.
Uniqueness: 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
922499-39-6 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-imino-1,2-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)11(13)8-5-3-4-6-9(8)14(7)2/h3-6,13H,1-2H3,(H,15,16) |
Clave InChI |
NXMMHVLACOALPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=N)C2=CC=CC=C2N1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)








